molecular formula C14H11N3O B2718728 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921799-90-8

2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2718728
CAS No.: 921799-90-8
M. Wt: 237.262
InChI Key: VVVITZWVICFZRZ-UHFFFAOYSA-N
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Description

2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-indole-2-carboxylic acid hydrazide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,3,4-oxadiazole
  • 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-thiadiazole
  • 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-triazole

Uniqueness

The unique combination of the indole and oxadiazole rings in 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research .

Properties

IUPAC Name

2-methyl-5-(1-prop-2-ynylindol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-3-8-17-12-7-5-4-6-11(12)9-13(17)14-16-15-10(2)18-14/h1,4-7,9H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVITZWVICFZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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